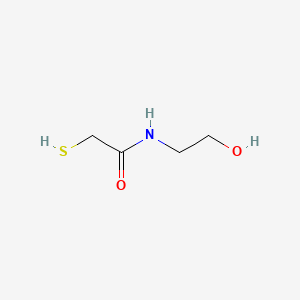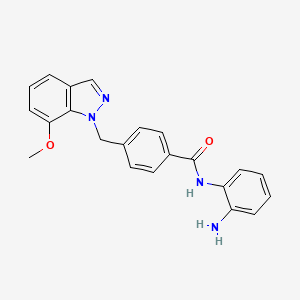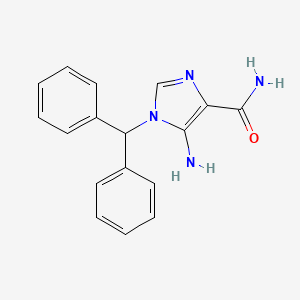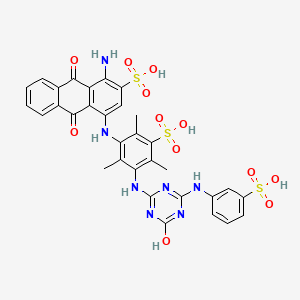![molecular formula C10H18O B12939839 4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)
4-Ethylbicyclo[2.2.2]octan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylbicyclo[222]octan-1-ol is an organic compound characterized by its bicyclic structure, which includes a hydroxyl group (-OH) attached to the first carbon and an ethyl group (-C2H5) attached to the fourth carbon This compound is part of the bicyclo[22
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylbicyclo[2.2.2]octan-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the preparation of bicyclo[2.2.2]octan-1-ols often involves the use of rhodium (I) complexes as catalysts . The reaction sequence typically includes head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized catalytic processes. The use of tandem catalysis, where multiple catalytic steps are orchestrated in one pot, can enhance efficiency and reduce waste . This method is particularly advantageous for producing complex molecules like this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylbicyclo[2.2.2]octan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces hydrocarbons.
Substitution: Produces various substituted bicyclo[2.2.2]octane derivatives.
Applications De Recherche Scientifique
4-Ethylbicyclo[2.2.2]octan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Ethylbicyclo[2.2.2]octan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbicyclo[2.2.2]octan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
Bicyclo[2.2.2]octan-1-ol: Lacks the ethyl group, providing a simpler structure.
Uniqueness
4-Ethylbicyclo[2.2.2]octan-1-ol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different interactions and applications compared to its analogs.
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
4-ethylbicyclo[2.2.2]octan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-9-3-6-10(11,7-4-9)8-5-9/h11H,2-8H2,1H3 |
Clé InChI |
CXFGCXWZUGSNGG-UHFFFAOYSA-N |
SMILES canonique |
CCC12CCC(CC1)(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12939760.png)

![3-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12939769.png)









![4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno[2,3-f][1]benzothiol-6-yl]-N,N-diphenylaniline](/img/structure/B12939848.png)

